![molecular formula C18H15N5OS B7553552 2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide, commonly known as PIT, is a novel compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of PIT is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and survival. PIT has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. Inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that PIT can induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. PIT has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. Additionally, PIT has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PIT in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially useful tool for studying cancer cell biology and developing new cancer therapies. However, one limitation of using PIT in lab experiments is its potential toxicity, which can vary depending on the cell line and concentration used.
Orientations Futures
There are several future directions for research on PIT. One area of interest is the development of PIT-based fluorescent probes for imaging cancer cells. Another area of interest is the development of PIT-based cancer therapies, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of PIT and its potential side effects.
Méthodes De Synthèse
PIT can be synthesized using various methods, including the reaction of 2-aminoacetophenone with 6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-carbonitrile in the presence of a base. The reaction mixture is then refluxed in ethanol, and the resulting solid is filtered and purified using column chromatography. Other methods of synthesis include the reaction of 2-aminoacetophenone with 6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-carboxylic acid, followed by esterification with ethanol in the presence of a catalyst.
Applications De Recherche Scientifique
PIT has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that PIT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PIT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, PIT has been studied for its potential use as a fluorescent probe for imaging cancer cells.
Propriétés
IUPAC Name |
2-phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c19-16(24)15(13-9-5-2-6-10-13)21-17-22-23-11-14(20-18(23)25-17)12-7-3-1-4-8-12/h1-11,15H,(H2,19,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTWHEXSVLUBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)NC(C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

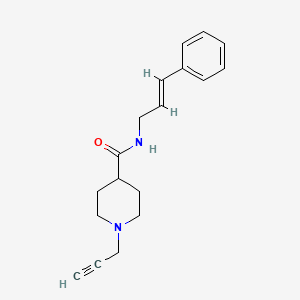
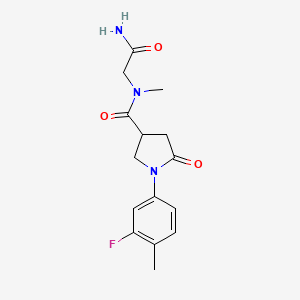
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)

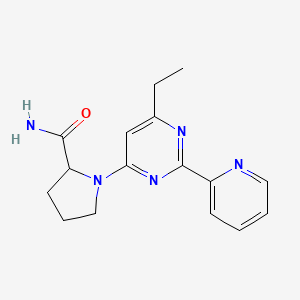
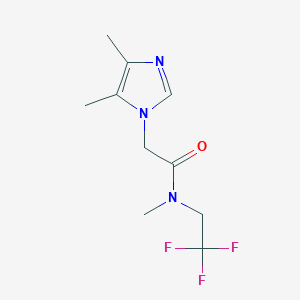
![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
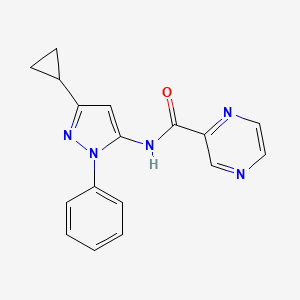
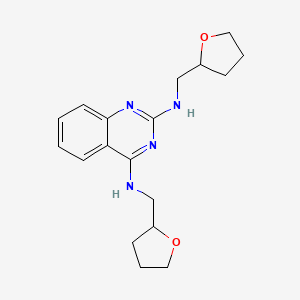
![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)